molecular formula C47H89N2O9P B15135333 9-Octadecenoic acid (9Z)-, (1R)-1-(13-amino-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphatridec-1-yl)-1,2-ethanediyl ester

9-Octadecenoic acid (9Z)-, (1R)-1-(13-amino-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphatridec-1-yl)-1,2-ethanediyl ester

Cat. No.: B15135333
M. Wt: 857.2 g/mol
InChI Key: OVCGTEBXOCFVEO-OHRCZFALSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

18:1 Caproylamine PE is synthesized through a series of chemical reactions involving the modification of phosphoethanolamine. The synthetic route typically involves the esterification of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with hexanoylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 18:1 Caproylamine PE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

18:1 Caproylamine PE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

18:1 Caproylamine PE is unique due to its specific fatty acid composition and functionalization, which provide distinct properties and applications compared to other similar compounds. Its ability to act as a lipid antigen and its use in advanced drug delivery systems highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C47H89N2O9P

Molecular Weight

857.2 g/mol

IUPAC Name

[(2R)-3-[2-(6-aminohexanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C47H89N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-46(51)55-42-44(43-57-59(53,54)56-41-40-49-45(50)36-32-31-35-39-48)58-47(52)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43,48H2,1-2H3,(H,49,50)(H,53,54)/b19-17-,20-18-/t44-/m1/s1

InChI Key

OVCGTEBXOCFVEO-OHRCZFALSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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